Reactive blue 59
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Overview
Description
Reactive Blue 59 is a monochlorosulfonated azo dye widely used in the textile industry due to its vibrant color and high solubility in water. It contains both aromatic sulfonic and azo groups, contributing to its xenobiotic nature. The dye has a maximum absorption wavelength (λ max) of 590 nm .
Preparation Methods
Synthetic Routes and Reaction Conditions
Reactive Blue 59 is synthesized through a series of chemical reactions involving aromatic compounds and sulfonation. The process typically starts with the diazotization of an aromatic amine, followed by coupling with a suitable aromatic compound to form the azo dye. The final product is then chlorosulfonated to introduce the sulfonic acid groups, enhancing its solubility in water .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions such as temperature, pH, and reactant concentrations are carefully controlled to ensure high yield and purity. The dye is then purified through filtration and crystallization processes before being packaged for use in textile dyeing .
Chemical Reactions Analysis
Types of Reactions
Reactive Blue 59 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized to form different metabolites.
Reduction: Reduction reactions can break the azo bond, leading to the formation of aromatic amines.
Substitution: The sulfonic acid groups can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Nucleophiles like hydroxide ions and amines can react with the sulfonic acid groups.
Major Products Formed
Oxidation: Various oxidized metabolites.
Reduction: Aromatic amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Reactive Blue 59 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying dye degradation and adsorption processes.
Biology: Employed in staining techniques for visualizing biological tissues and cells.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.
Industry: Widely used in textile dyeing, paper printing, and as a tracer dye in environmental studies
Mechanism of Action
The mechanism of action of Reactive Blue 59 involves its interaction with various molecular targets. In biological systems, the dye can bind to proteins and nucleic acids, altering their structure and function. The sulfonic acid groups enhance its solubility, allowing it to penetrate biological membranes and exert its effects at the cellular level .
Comparison with Similar Compounds
Similar Compounds
- Reactive Blue 19
- Reactive Blue 21
- Reactive Blue 220
Comparison
Reactive Blue 59 is unique due to its specific chemical structure, which includes both aromatic sulfonic and azo groups. This structure provides it with high solubility and stability, making it particularly suitable for textile dyeing applications. Compared to similar compounds, this compound has a higher affinity for cellulose fibers, resulting in more vibrant and long-lasting colors .
Properties
CAS No. |
12270-71-2 |
---|---|
Molecular Formula |
C12H4N7NaO12 |
Molecular Weight |
0 |
Synonyms |
Amaryl Navy Blue RX |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.